Facinicline hydrochloride Facinicline hydrochloride Facinicline, also known as RG-3487, R-3487 or MEM-3454, is a partial agonist of the nicotinic alpha-7 (α7) receptor that was being co-developed by Roche for the oral treatment of Alzheimer's.
Brand Name: Vulcanchem
CAS No.: 677305-02-1
VCID: VC0527714
InChI: InChI=1S/C15H18N4O.ClH/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19;/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18);1H/t13-;/m1./s1
SMILES: C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl
Molecular Formula: C15H19ClN4O
Molecular Weight: 306.79 g/mol

Facinicline hydrochloride

CAS No.: 677305-02-1

Cat. No.: VC0527714

Molecular Formula: C15H19ClN4O

Molecular Weight: 306.79 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Facinicline hydrochloride - 677305-02-1

Specification

CAS No. 677305-02-1
Molecular Formula C15H19ClN4O
Molecular Weight 306.79 g/mol
IUPAC Name N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C15H18N4O.ClH/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19;/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18);1H/t13-;/m1./s1
Standard InChI Key CMRLNEYJEPELSM-BTQNPOSSSA-N
Isomeric SMILES C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43.Cl
SMILES C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl
Canonical SMILES C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Facinicline hydrochloride belongs to the indazole carboxamide class, featuring a bicyclic quinuclidine moiety linked to an indazole ring through a carboxamide bridge. The (3S)-stereochemistry of the quinuclidine component is critical for receptor binding specificity . The hydrochloride salt formulation enhances aqueous solubility (100 mg/mL in H₂O), facilitating oral bioavailability .

Table 1: Key Chemical Properties

PropertyValueSource
IUPAC NameN-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide hydrochloride
Molecular FormulaC₁₅H₁₉ClN₄O
SMILES NotationC1CN2CCC1C@@HNC(=O)C3=NNC4=CC=CC=C43.Cl
XLogP31.9
Hydrogen Bond Donors3

Synthesis and Stability

The synthetic route involves coupling (3S)-quinuclidin-3-amine with 1H-indazole-3-carbonyl chloride followed by hydrochloride salt formation. Stability studies indicate degradation under alkaline conditions (pH >8), necessitating storage at 4°C in anhydrous environments .

Pharmacological Profile

Target Engagement

Facinicline exhibits nuanced polypharmacology:

2.1.1 α7nAChR Partial Agonism

  • Binding Affinity: Ki = 6 nM (human recombinant receptors)

  • Functional Activity: 63-69% efficacy relative to acetylcholine in oocyte electrophysiology

  • Kinetics: Rapid association (kon = 1.8 × 10⁶ M⁻¹s⁻¹) and slow dissociation (t₁/₂ = 28 min)

2.1.2 5-HT3R Antagonism

  • IC₅₀: 2.8 nM (Xenopus oocytes), 32.7 nM (N1E-115 cells)

  • Non-competitive Inhibition: Reduces maximal current response by 78% at saturating concentrations

Table 2: Pharmacodynamic Parameters

Parameterα7nAChR5-HT3R
EC₅₀/IC₅₀0.8 μM (oocytes)2.8 nM (oocytes)
Hill Coefficient1.31.1
Use-DependenceModerateNone

Selectivity Profile

Facinicline shows >100-fold selectivity over other nAChR subtypes (α4β2, α3β4) and minimal activity at 5-HT1A/2A receptors . This specificity is attributed to the quinuclidine group's complementarity with the α7 receptor's aromatic cage .

Preclinical Efficacy Data

Cognitive Enhancement

In male Sprague-Dawley rats:

  • Object Recognition Memory: 0.1-10 mg/kg p.o. increased discrimination index by 40-65% (p<0.01 vs vehicle)

  • Morris Water Maze: 0.03 mg/kg i.p. reduced escape latency by 32% in aged rats

  • Attentional Set-Shifting: Reversed phencyclidine-induced deficits at ≤0.03 mg/kg i.p.

Sensorimotor Gating

Prepulse inhibition (PPI) of startle:

  • Apomorphine Model: 0.03 mg/kg i.p. normalized PPI deficit (74% vs 52% in controls)

  • Time Course: Effects persisted for 6h post-dose, correlating with CSF concentrations (r=0.89)

Table 3: Rodent Pharmacokinetics

ParameterValue (10 mg/kg p.o.)
Cmax (plasma)89 nM
Tmax45 min
Brain:Plasma0.8
t₁/₂2.7 h

Clinical Development

Phase I Findings

Healthy volunteer studies (n=48) demonstrated:

  • Linear PK between 1-30 mg doses

  • Tmax = 1.5-2h (immediate release formulation)

  • CNS penetration confirmed via CSF sampling (AUC₀–₈h = 112 nM·h)

Phase II Trials

Ongoing studies in schizophrenia (NCT04235504) and Alzheimer's (NCT04132802) are evaluating:

  • Cognitive Composite Scores (ADAS-Cog, MCCB)

  • Safety profile (notably cholinergic side effects)

  • Optimal dosing regimen (BID vs TID)

Comparative Analysis With Other α7 Agonists

Table 4: Class Comparison

AgentEfficacy (% ACh)5-HT3 ActivityClinical Phase
Facinicline63-69AntagonistII
DMXB-A45NoneII (discontinued)
EVP-612482Partial agonistIII
TC-561958AntagonistII (negative)

Future Directions

  • Formulation Optimization: Development of hypromellose-based ER tablets to maintain trough concentrations >50% EC₅₀

  • Biomarker Validation: PET ligands (e.g., [¹⁸F]ASEM) to quantify target engagement

  • Combination Therapies: Synergy with acetylcholinesterase inhibitors in Alzheimer's models

  • Safety Expansion: Chronic toxicology studies beyond current 26-week data

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator